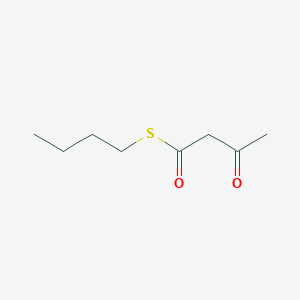
S-Butyl 3-oxobutanethioate
Beschreibung
S-Butyl 3-oxobutanethioate is a thioester derivative characterized by a 3-oxobutanoate backbone substituted with a butylthio group. Its synthesis typically involves reactions between thiols and diketene derivatives or activated ketones under controlled conditions. For example, analogous compounds like N-butyl-3-oxo-butanamide are synthesized via the reaction of 1-butylamine with diketene in benzene or water, achieving high yields (~89%) . Similarly, S-trityl 3-oxobutanethioate is prepared by reacting tritylthiol with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene at 145°C, yielding 55% . These methods highlight the versatility of thioester formation, though steric and electronic factors significantly influence reaction efficiency.
Eigenschaften
CAS-Nummer |
15780-63-9 |
|---|---|
Molekularformel |
C8H14O2S |
Molekulargewicht |
174.26 g/mol |
IUPAC-Name |
S-butyl 3-oxobutanethioate |
InChI |
InChI=1S/C8H14O2S/c1-3-4-5-11-8(10)6-7(2)9/h3-6H2,1-2H3 |
InChI-Schlüssel |
DZAGQELYBSGGJQ-UHFFFAOYSA-N |
SMILES |
CCCCSC(=O)CC(=O)C |
Kanonische SMILES |
CCCCSC(=O)CC(=O)C |
Synonyme |
3-Oxobutanethioic acid S-butyl ester |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Key Insights :
- Thioester vs. Amide : Thioesters (e.g., S-butyl and S-trityl derivatives) exhibit greater nucleophilicity at the sulfur atom compared to amides (e.g., N-butyl-3-oxo-butanamide), making them more reactive in acyl transfer reactions .
- Steric Effects : The trityl group in S-trityl 3-oxobutanethioate reduces synthetic yield (55%) compared to less hindered analogs like N-butyl-3-oxo-butanamide (89%) .
Key Insights :
- Temperature Dependence : Thioester syntheses (e.g., S-trityl derivative) often require elevated temperatures (145°C) to overcome steric barriers, whereas amide formations proceed at ambient conditions .
- Catalytic Additives: Acid catalysts like p-toluenesulfonic acid (PTSA) are critical for cyclization or condensation steps in hybrid systems like methyl 2-benzoylamino-3-oxobutanoate .
Physicochemical Properties
Key Insights :
- Limited data on melting points and spectral profiles for this compound suggests a gap in published characterization. The bulky S-trityl derivative’s higher melting point (107°C) reflects crystalline stability due to its rigid trityl group .
Vorbereitungsmethoden
Reaction Mechanism and Catalytic Efficiency
The catalytic action of 4-(tertiary amino)pyridines, such as 4-(dimethylamino)pyridine (DMAP), accelerates the nucleophilic attack of the thiol on diketene’s electrophilic β-carbon. The reaction proceeds via a ketene intermediate, with the catalyst stabilizing the transition state and minimizing side reactions such as polymerization or dehydroacetic acid formation.
Key Conditions
Comparative Analysis of Catalysts
The choice of catalyst significantly impacts reaction efficiency. Piperidino- and pyrrolidino-substituted pyridines exhibit enhanced activity due to their stronger base character, which facilitates proton abstraction during the rate-determining step.
Table 1: Catalyst Performance in Diketene-Thiol Reactions
| Catalyst | Reaction Time (h) | Yield (%) | Byproduct Formation |
|---|---|---|---|
| 4-(Dimethylamino)pyridine | 2–5 | 85–90 | <5% |
| 4-Piperidinopyridine | 1.5–4 | 88–92 | <3% |
| Sodium Acetate | 6–8 | 70–75 | 15–20% |
| Solvent | Temperature (°C) | Base | Yield (%) | Purity (%) |
|---|---|---|---|---|
| THF | −78 to 25 | Pyridine | 78 | 92 |
| DCM | 0 | Triethylamine | 82 | 89 |
| Ether | −20 | DMAP | 85 | 94 |
Industrial-Scale Considerations and Process Optimization
Q & A
Q. How can interdisciplinary approaches enhance understanding of its biological interactions?
- Methodological Answer : Combine metabolomics (LC-MS) with transcriptomic profiling in model organisms. Use fluorescence tagging (e.g., BODIPY derivatives) to track cellular uptake. Validate toxicity via enzymatic inhibition assays (e.g., acetylcholinesterase) and compare with in silico ADMET predictions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


